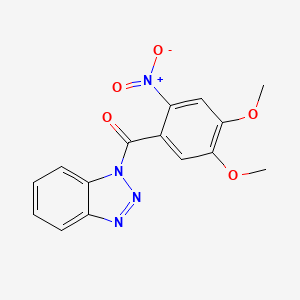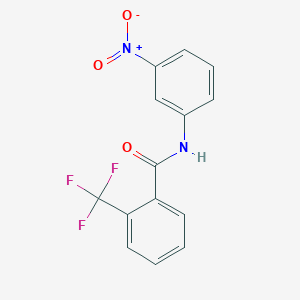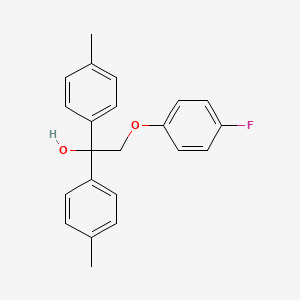
3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to have potential therapeutic applications in various disease conditions, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the elucidation of the molecular targets and mechanism of action of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anti-inflammatory, anticancer, and antifungal activities. Although the mechanism of action of this compound is not fully understood, it has been proposed to interact with various molecular targets in the body. Further research is needed to investigate the potential therapeutic applications of this compound and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction between 2-methoxybenzaldehyde and 3-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been widely studied in the scientific research community. This compound has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been shown to have potential as a neuroprotective agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-3-2-6-14(15)8-9-16(19)18-12-13-5-4-10-17-11-13/h2-11H,12H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGLFVLKXXCOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)




